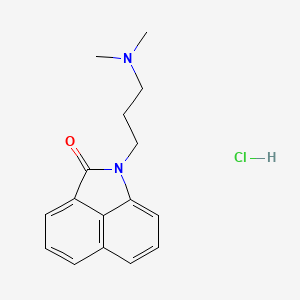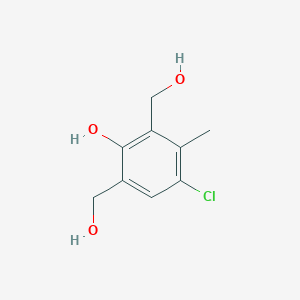![molecular formula C23H28O6 B14712910 (Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol CAS No. 18733-31-8](/img/structure/B14712910.png)
(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol is a complex organic compound known for its unique structure and versatile applications. This compound features a propane backbone with two phenylene groups, each substituted with an oxirane ring and a methoxy group. The presence of oxirane rings makes it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Methanol or ethanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactants: Bisphenol A and epichlorohydrin
Catalyst: Sodium hydroxide
Solvent: Methanol
Temperature: 60°C
Pressure: Atmospheric pressure
Análisis De Reacciones Químicas
Types of Reactions
(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or thioethers.
Aplicaciones Científicas De Investigación
(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials.
Mecanismo De Acción
The mechanism of action of (Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol involves the interaction of its oxirane rings with various nucleophiles. The oxirane rings are highly reactive and can undergo ring-opening reactions, leading to the formation of new bonds. This reactivity is harnessed in various applications, such as polymerization and cross-linking reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A diglycidyl ether: Similar structure but lacks the methoxy groups.
Bisphenol F diglycidyl ether: Contains a different phenylene substitution pattern.
Epichlorohydrin: A simpler compound used as a reactant in the synthesis of (Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol.
Uniqueness
This compound is unique due to its dual oxirane and methoxy substitutions, which provide enhanced reactivity and versatility in chemical reactions. This makes it a valuable compound in various industrial and research applications.
Propiedades
Número CAS |
18733-31-8 |
|---|---|
Fórmula molecular |
C23H28O6 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
[5-[2-[3-(hydroxymethyl)-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]-2-(oxiran-2-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C23H28O6/c1-23(2,17-3-5-21(15(7-17)9-24)28-13-19-11-26-19)18-4-6-22(16(8-18)10-25)29-14-20-12-27-20/h3-8,19-20,24-25H,9-14H2,1-2H3 |
Clave InChI |
KTUQMWUVDOPMCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C=C1)OCC2CO2)CO)C3=CC(=C(C=C3)OCC4CO4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


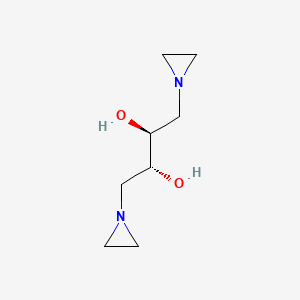
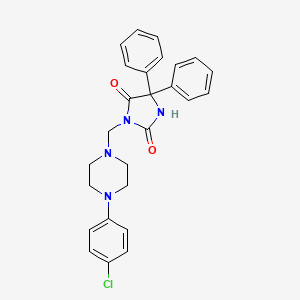
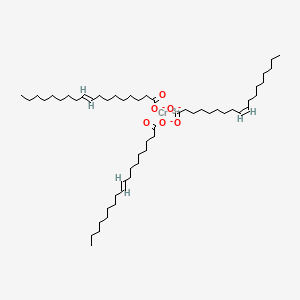








![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
